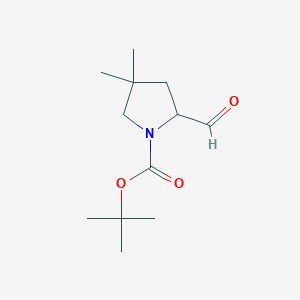

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

Description

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development within the chemical and pharmaceutical industries.

Properties

IUPAC Name |

tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOIGHGUUSCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the formyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for diverse synthetic pathways leading to various derivatives.

Biology

This compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical compounds. Its ability to inhibit specific enzymes suggests potential therapeutic applications.

Industry

The compound is utilized in developing new materials and chemical processes due to its unique structural characteristics.

Case Studies and Research Findings

- Study on Enzyme Inhibition : Research demonstrated that this compound can inhibit enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

- Synthesis of Bioactive Compounds : Various bioactive derivatives have been synthesized using this compound as an intermediate, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the formyl group.

Tert-butyl 4-phenylamino-piperidine-1-carboxylate: This compound has a different substituent on the nitrogen atom, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential in various fields.

Biological Activity

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with significant potential in various biological and chemical research applications. Its unique structure, characterized by a pyrrolidine ring, a tert-butyl group, and a formyl functional group, contributes to its reactivity and biological properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- Boiling Point : Approximately 291.8 °C

- Density : About 1.072 g/cm³

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formylation Reaction : The reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with formylating agents under controlled conditions.

- Oxidation : Using oxidizing agents like potassium permanganate to convert the compound into carboxylic acids.

- Reduction : Employing reducing agents such as lithium aluminum hydride to convert the formyl group into alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, which may lead to modulation of enzyme activity.

Applications in Research

- Enzyme Mechanisms : The compound is used to study enzyme mechanisms and protein-ligand interactions.

- Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceutical compounds.

- Material Science : Utilized in developing new materials due to its unique structural features.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Study on Enzyme Inhibition : A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

- Synthesis of Bioactive Compounds : Researchers have successfully synthesized various bioactive derivatives using this compound as an intermediate, showcasing its versatility in medicinal chemistry .

Comparison with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | C₁₂H₂₃NO₃ | Similar pyrrolidine structure | Different substitution pattern on the ring |

| Tert-butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate | C₁₁H₁₉NO₄ | Contains oxazolidine ring | Different ring structure affecting reactivity |

| (R)-tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate | C₁₂H₂₃NO₃ | Hydroxymethyl substitution | Presence of hydroxymethyl group alters properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.